2-Oxiranylmethyl Ester Benzeneacetic Acid
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Overview
Description
2-Oxiranylmethyl Ester Benzeneacetic Acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . . This compound is characterized by the presence of an oxirane (epoxide) ring and a benzeneacetic acid ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxiranylmethyl Ester Benzeneacetic Acid can be synthesized through various methods. One common approach involves the reaction of benzeneacetic acid with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranylmethyl Ester Benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-Oxiranylmethyl Ester Benzeneacetic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxiranylmethyl Ester Benzeneacetic Acid involves its reactivity towards various nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations, allowing for the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic Acid, Oxiranylmethyl Ester: Another compound with an epoxide ring, but with a different ester group.
Phenylacetic Acid: Shares the benzeneacetic acid moiety but lacks the epoxide ring.
Uniqueness
2-Oxiranylmethyl Ester Benzeneacetic Acid is unique due to the presence of both an epoxide ring and a benzeneacetic acid ester group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C11H12O3/c12-11(14-8-10-7-13-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BVSONWDKLNVVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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